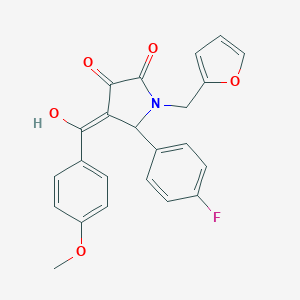
5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a compound that has been synthesized and researched for its potential applications in the field of medicine. This compound has shown promising results in various scientific studies, and its unique chemical structure has made it an interesting target for further research.
Mécanisme D'action
The mechanism of action of 5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its unique chemical structure, which makes it an interesting target for further research. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.
Orientations Futures
There are many future directions for research on 5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one. One direction is to further study its mechanism of action and how it interacts with cancer cells. Another direction is to investigate its potential applications in other fields of medicine, such as neurology or immunology. Additionally, researchers could explore the possibility of synthesizing analogs of this compound with improved properties, such as increased potency or decreased toxicity.
In conclusion, 5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a compound that has shown promising results in various scientific studies. Its unique chemical structure and potential applications in the field of medicine make it an interesting target for further research. While its mechanism of action is not fully understood, studies have shown that it has anticancer properties and can inhibit the growth of cancer cells. There are many future directions for research on this compound, including further study of its mechanism of action and potential applications in other fields of medicine.
Méthodes De Synthèse
The synthesis of 5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one involves several steps. The first step is the synthesis of 3,4-dimethoxybenzaldehyde, which is then reacted with 4-methylbenzoyl chloride to form 4-methyl-3,4-dimethoxybenzophenone. This intermediate is then reacted with ethyl acetoacetate in the presence of a base to form the final product, 5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one.
Applications De Recherche Scientifique
The compound 5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential applications in various fields of medicine. One of the most promising applications is in the treatment of cancer. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells.
Propriétés
Nom du produit |
5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Formule moléculaire |
C20H19NO5 |
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
(4Z)-5-(3,4-dimethoxyphenyl)-4-[hydroxy-(4-methylphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C20H19NO5/c1-11-4-6-12(7-5-11)18(22)16-17(21-20(24)19(16)23)13-8-9-14(25-2)15(10-13)26-3/h4-10,17,22H,1-3H3,(H,21,24)/b18-16- |
Clé InChI |
IEEXNNFNJUQQOB-VLGSPTGOSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)/C(=C/2\C(NC(=O)C2=O)C3=CC(=C(C=C3)OC)OC)/O |
SMILES |
CC1=CC=C(C=C1)C(=C2C(NC(=O)C2=O)C3=CC(=C(C=C3)OC)OC)O |
SMILES canonique |
CC1=CC=C(C=C1)C(=C2C(NC(=O)C2=O)C3=CC(=C(C=C3)OC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266815.png)
![4-[4-(benzyloxy)-2-methylbenzoyl]-5-(4-ethylphenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266820.png)

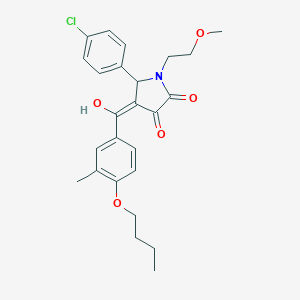
![(E)-[2-(4-chlorophenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene][3-methyl-4-(2-methylpropoxy)phenyl]methanolate](/img/structure/B266827.png)

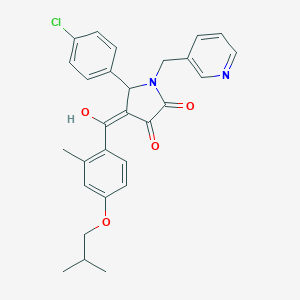
![4-[4-(benzyloxy)-2-methylbenzoyl]-5-(4-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266832.png)
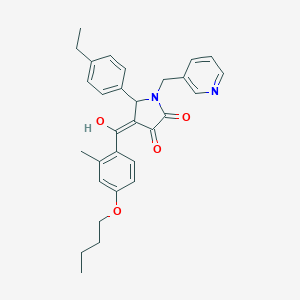
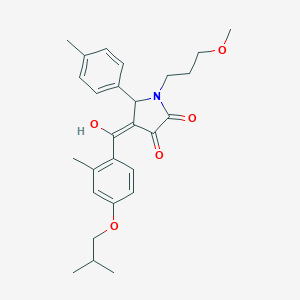
![5-(4-ethylphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266836.png)
![5-(2-chlorophenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266839.png)
![4-(4-chlorobenzoyl)-3-hydroxy-5-(2-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266840.png)
